molecular formula C31H22ClN5O3S2 B2760679 ethyl 6-amino-2-({[4-(4-chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate CAS No. 316357-73-0

ethyl 6-amino-2-({[4-(4-chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate

Cat. No.: B2760679
CAS No.: 316357-73-0
M. Wt: 612.12
InChI Key: HDJINNOFAXWYEN-UHFFFAOYSA-N
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Description

The compound ethyl 6-amino-2-({[4-(4-chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate (hereafter referred to as Compound A) is a polyfunctionalized pyran derivative with a complex heterocyclic architecture. Key structural features include:

  • Pyran core: A 4H-pyran ring substituted at positions 2, 4, 5, and 6.
  • Electron-withdrawing groups: Two cyano (-CN) groups at positions 3 (pyridine) and 5 (pyran).
  • Aromatic substituents: A 4-chlorophenyl group and thiophen-2-yl on the pyridine ring, and a pyridin-3-yl group on the pyran.
  • Sulfanyl methyl bridge: A -SCH2- linker connecting the pyran and pyridine moieties.
  • Ethyl ester: At the pyran-3-carboxylate position.

Properties

IUPAC Name

ethyl 6-amino-2-[[4-(4-chlorophenyl)-3-cyano-6-thiophen-2-ylpyridin-2-yl]sulfanylmethyl]-5-cyano-4-pyridin-3-yl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22ClN5O3S2/c1-2-39-31(38)28-25(40-29(35)23(15-34)27(28)19-5-3-11-36-16-19)17-42-30-22(14-33)21(18-7-9-20(32)10-8-18)13-24(37-30)26-6-4-12-41-26/h3-13,16,27H,2,17,35H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJINNOFAXWYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)CSC3=C(C(=CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22ClN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Introduction

Ethyl 6-amino-2-({[4-(4-chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}methyl)-5-cyano-4-(pyridin-3-yl)-4H-pyran-3-carboxylate (commonly referred to as the compound) is a complex organic molecule with significant potential in medicinal chemistry, particularly for its biological activities. This article reviews the existing literature to summarize the biological activities of this compound, including its anticancer properties, antimicrobial effects, and other pharmacological activities.

Chemical Properties

The molecular formula of the compound is C32H22ClFN4O3S2C_{32}H_{22}ClFN_4O_3S_2, with a molecular weight of 629.1 g/mol. The structure features multiple functional groups that contribute to its biological activity, including cyano, amino, and thiophene moieties.

PropertyValue
Molecular FormulaC32H22ClFN4O3S2C_{32}H_{22}ClFN_4O_3S_2
Molecular Weight629.1 g/mol
IUPAC NameEthyl 6-amino-2-{...}

Biological Activities

  • Anticancer Activity
    • Numerous studies have highlighted the anticancer potential of pyran derivatives, including the compound . Research indicates that compounds with similar structural features exhibit cytotoxic effects against various human cancer cell lines.
    • A study demonstrated that derivatives of 4H-pyran showed significant inhibition of cell proliferation in cancer cell lines such as HCT116 and UACC-62, with IC50 values ranging from 0.25 to 0.58 µM for specific derivatives . The presence of electron-withdrawing groups like cyano and chloro enhances cytotoxicity by increasing the electrophilicity of the compound.
  • Antimicrobial Activity
    • The compound has shown promise in antimicrobial assays. Pyran derivatives are known for their ability to inhibit bacterial growth and possess antifungal properties. For instance, a related study indicated that similar compounds exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria .
    • The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anti-inflammatory Properties
    • Some studies suggest that pyran derivatives can modulate inflammatory responses, potentially through inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators . This suggests a possible application in treating inflammatory diseases.
  • Other Pharmacological Activities
    • Beyond anticancer and antimicrobial properties, compounds similar to ethyl 6-amino derivatives have been reported to exhibit antioxidant, analgesic, and anticonvulsant activities . These diverse effects are attributed to their ability to interact with various biological targets.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of pyran derivatives:

  • Study on Cytotoxicity : A comprehensive evaluation of several pyran derivatives showed that modifications at specific positions significantly impacted their cytotoxicity against cancer cell lines . For example, compounds with cyano groups at the 5-position demonstrated enhanced activity.
  • Antimicrobial Evaluation : A research article reported on a series of pyran compounds tested against Staphylococcus aureus and Escherichia coli, revealing that certain modifications led to increased antibacterial efficacy .

This compound exhibits promising biological activities, particularly in anticancer and antimicrobial domains. Continued research into its structure–activity relationship (SAR) could lead to the development of novel therapeutic agents targeting various diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyran Core

Table 1: Substituent Comparison at Pyran Position 4
Compound Substituent at Pyran-4 Key Differences vs. Compound A Evidence Source
Compound A Pyridin-3-yl Reference compound
Ethyl 6-amino-4-(2-chlorophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate 2-Chlorophenyl - Positional isomer (2-Cl vs. 4-Cl on phenyl)
- Lacks pyridine-thiophene moiety
Methyl 6-amino-5-cyano-2-{[(3-cyano-6-methylpyridin-2-yl)sulfanyl]methyl}-4-(4-ethylphenyl)-4H-pyran-3-carboxylate 4-Ethylphenyl - Ethylphenyl vs. pyridin-3-yl
- Methyl ester vs. ethyl ester

Analysis :

  • Positional isomerism in chlorophenyl substituents (e.g., 2-Cl vs. 4-Cl) can alter steric and electronic interactions, as seen in , where the 2-chlorophenyl analog lacks the sulfanyl-linked pyridine-thiophene system .

Variations in Ester Groups

Table 2: Ester Group Modifications
Compound Ester Group Impact on Properties Evidence Source
Compound A Ethyl Moderate lipophilicity
Methyl analog (CAS 445385-25-1) Methyl Reduced lipophilicity; potentially lower metabolic stability

Analysis :

  • Ethyl esters generally exhibit higher lipophilicity than methyl esters, which may improve membrane permeability in drug candidates .
  • The methyl analog () shares the sulfanyl-pyridine bridge but substitutes pyridin-3-yl with 4-ethylphenyl, demonstrating how minor structural changes diversify chemical space .

Sulfanyl Methyl Bridge and Pyridine Modifications

Table 3: Pyridine-Sulfanyl Substituent Variations
Compound Pyridine Substituents Key Features vs. Compound A Evidence Source
Compound A 4-(4-Chlorophenyl), 6-(thiophen-2-yl) Thiophene enhances π-π stacking potential
Ethyl (3-cyano-5-ethoxycarbonyl-6-methyl-4-styryl-2-pyridinyl-sulfanyl)acetate Styryl, methyl Styryl group increases conjugation length
Compound 14 (CAS 445384-33-8) Cyclohepta[b]pyridine Bulky cycloheptapyridine increases steric hindrance

Analysis :

  • The thiophen-2-yl group in Compound A introduces sulfur-mediated non-covalent interactions, which may enhance binding to metal ions or aromatic residues in biological targets .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

The compound can be synthesized via multi-component reactions (MCRs), leveraging protocols similar to those used for structurally related pyran carboxylates. For instance, rapid four-component reactions in aqueous media under mild conditions (20–40°C) have been effective for analogous compounds, yielding high purity with minimal byproducts . Ionic liquids, such as [2-aminobenzoato][PF6], can serve as dual solvent-catalysts to enhance reaction efficiency and reduce environmental impact . Optimization should employ Design of Experiments (DoE) principles, varying parameters like temperature, stoichiometry, and solvent polarity, followed by statistical modeling (e.g., response surface methodology) to identify optimal conditions .

Q. How can the molecular structure and crystallinity of this compound be validated?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. For related pyran derivatives, SC-XRD confirmed bond lengths (e.g., C–N: 1.34–1.38 Å, C–S: 1.76–1.82 Å) and dihedral angles between heterocyclic rings (e.g., pyran-pyridine: 12.5–15.7°) . Complementary techniques include:

  • FTIR/NMR : Verify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) and proton environments (e.g., pyridyl H at δ 8.2–8.5 ppm).
  • Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks within ±0.5 Da tolerance).

Advanced Research Questions

Q. How can contradictory spectral or crystallographic data be resolved during structural analysis?

Discrepancies in spectral assignments (e.g., overlapping NMR signals) or crystallographic parameters (e.g., disorder in thiophene rings) require systematic validation:

  • Dynamic NMR : Resolve conformational exchange broadening in crowded spectral regions .
  • DFT calculations : Compare computed vs. experimental bond angles/distances (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to identify structural anomalies .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., S···H contacts in thiophene moieties) to explain packing irregularities .

Q. What strategies are effective for elucidating the reaction mechanism of multi-component syntheses involving this compound?

Mechanistic studies should combine kinetic profiling and intermediate trapping:

  • LC-MS monitoring : Track transient intermediates (e.g., enamine or Knoevenagel adducts) at 5-minute intervals .
  • Isotopic labeling : Use ¹³C-labeled malononitrile to confirm nucleophilic attack pathways via 2D NMR .
  • Computational modeling : Simulate energy barriers for key steps (e.g., cyclization via transition state TS1 at 25–30 kcal/mol) using DFT .

Q. How can biological activity studies be designed to evaluate this compound’s therapeutic potential?

Prioritize target-based assays guided by structural analogs:

  • Molecular docking : Screen against kinases (e.g., EGFR) or inflammatory targets (e.g., COX-2) using AutoDock Vina, focusing on pyridinyl and thiophenyl pharmacophores .
  • In vitro assays : Test cytotoxicity (MTT assay), anti-inflammatory activity (IL-6/TNF-α ELISA), and metabolic stability (microsomal incubation) .
  • SAR analysis : Modify substituents (e.g., pyridin-3-yl vs. 4-chlorophenyl) to correlate structure with potency .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for resolving inconsistencies in synthetic yield data?

Apply multivariate analysis (e.g., PCA or PLS regression) to datasets spanning >20 reactions. For example, a PLS model correlating yield with parameters like solvent polarity (logP) and catalyst loading (mol%) can identify outliers and confounding variables . Robustness is enhanced by bootstrapping or cross-validation (k-fold) to avoid overfitting.

Q. How can crystallographic disorder in the thiophene or pyridinyl groups be modeled accurately?

Use the SHELXL suite to refine disordered regions via:

  • Split positions : Assign partial occupancy to overlapping atoms.
  • Restraints : Apply SIMU/DELU constraints to thermal parameters .
  • Twinned refinement : For non-merohedral twinning, apply HKLF5 mode with BASF parameter adjustments .

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